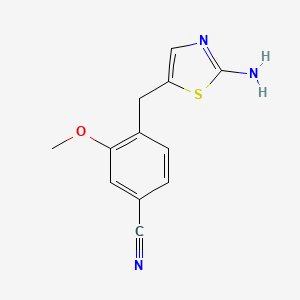
4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile is an organic compound that features a thiazole ring attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile typically involves the reaction of 2-aminothiazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial activity.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog that serves as a precursor in the synthesis of more complex thiazole derivatives.
3-Methoxybenzonitrile: Another related compound that lacks the thiazole ring but shares the benzonitrile moiety.
Uniqueness
4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile is unique due to the combination of the thiazole ring and the methoxybenzonitrile structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
特性
分子式 |
C12H11N3OS |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
4-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methoxybenzonitrile |
InChI |
InChI=1S/C12H11N3OS/c1-16-11-4-8(6-13)2-3-9(11)5-10-7-15-12(14)17-10/h2-4,7H,5H2,1H3,(H2,14,15) |
InChIキー |
OKYISWGNIJSRGR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C#N)CC2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



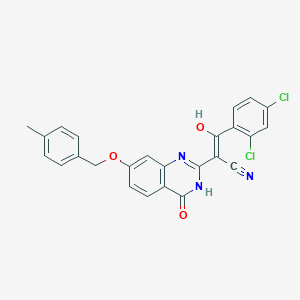
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
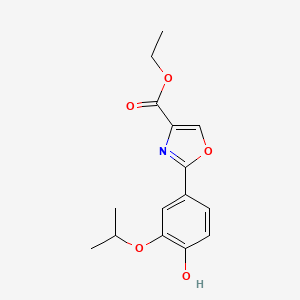
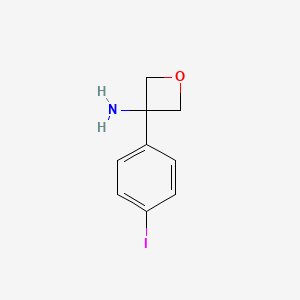



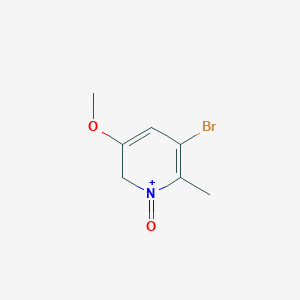
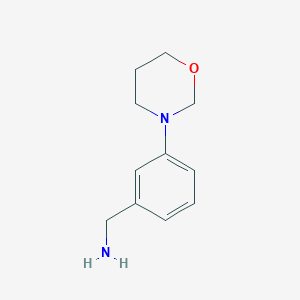
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
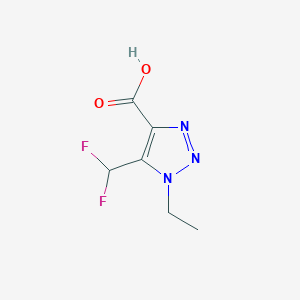
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)

